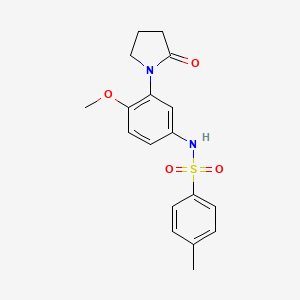
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound features a complex structure that includes a pyrrolidinone moiety and methoxy-substituted phenyl groups, which may contribute to its interaction with various biological targets.
Molecular Characteristics
- Molecular Formula : C20H22N2O4
- Molecular Weight : Approximately 354.406 g/mol
- Structural Features : The compound contains methoxy groups and a pyrrolidinone ring, which are critical for its pharmacological properties.
Research indicates that this compound primarily targets the sigma-1 receptor , which plays a significant role in regulating calcium ion influx within cells. Binding to this receptor may enhance calcium signaling pathways, influencing various cellular functions such as survival and neurotransmitter modulation. This interaction is crucial for the compound's potential neuroprotective effects, making it a candidate for exploring treatments for conditions like depression, anxiety, and neurodegenerative diseases.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Neuroprotective Effects | Compounds with similar structures have shown promise in protecting neurons from degeneration. |
| Antiviral Potential | Related compounds have demonstrated broad-spectrum antiviral effects against various viruses. |
| Enzyme Modulation | The compound may act as an enzyme inhibitor or modulator, influencing critical biochemical pathways. |
Case Studies and Research Findings
-
Neuropharmacological Studies :
- Studies have indicated that derivatives of this compound can modulate enzyme activity and influence signaling pathways within cells, suggesting a broad spectrum of biological activity.
- In vitro studies have shown that compounds targeting sigma receptors can improve cognitive function and reduce symptoms associated with neurodegenerative diseases.
- Antiviral Activity :
- Enzyme Interaction Studies :
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-5-8-15(9-6-13)25(22,23)19-14-7-10-17(24-2)16(12-14)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBJGYZBMJYGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














